molecular formula C9H10F4N2 B15238301 (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B15238301
M. Wt: 222.18 g/mol
InChI Key: GGOORWITWKRVOO-QMMMGPOBSA-N
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Description

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific structural configuration and the presence of both fluorine and trifluoromethyl groups. This combination can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

GGOORWITWKRVOO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F

Origin of Product

United States

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